Bismuth subcitrate potassium is a complex compound that combines bismuth, a heavy metal known for its medicinal properties, with potassium and citrate. It is primarily utilized in the treatment of gastrointestinal disorders, particularly peptic ulcers. This compound acts as a gastric mucosal protector, providing a barrier against irritants and promoting healing in the gastric lining. Bismuth subcitrate potassium is often found in formulations aimed at eradicating Helicobacter pylori, a bacterium associated with peptic ulcers.
Bismuth subcitrate potassium is synthesized from bismuth salts and citrate compounds. The synthesis typically involves the reaction of bismuth nitrate with potassium citrate under controlled conditions to yield the desired compound. This process can be optimized for purity and yield through various methods.
Bismuth subcitrate potassium is classified as an inorganic compound and falls under the category of pharmaceuticals used for gastrointestinal protection. It is often categorized alongside other bismuth compounds, which are known for their antimicrobial properties and ability to form protective barriers in the gastrointestinal tract.
The synthesis of bismuth subcitrate potassium can be achieved through several methods, including:
The reaction typically requires careful monitoring of molar ratios, with studies indicating that a ratio of 1.0-1.05 for potassium hydroxide to bismuth citrate yields optimal results without significant byproducts . The product is then purified through crystallization techniques involving slow evaporation methods.
The molecular formula for bismuth subcitrate potassium can be represented as , where denotes the number of water molecules associated with the crystal structure. The arrangement of atoms includes a central bismuth atom coordinated to citrate ligands, which form a complex structure that stabilizes the compound.
Bismuth subcitrate potassium participates in various chemical reactions, particularly in acidic environments where it can release bismuth ions. The primary reaction involves:
This dissociation is crucial for its therapeutic action against Helicobacter pylori, as the released bismuth ions exert antimicrobial effects.
The stability of bismuth subcitrate potassium in acidic conditions allows it to effectively interact with bacterial cell walls, leading to structural damage and inhibition of bacterial growth .
Bismuth subcitrate potassium acts primarily by forming a protective coating over the gastric mucosa. This barrier not only shields the stomach lining from acidic damage but also facilitates healing by promoting local cell proliferation.
Pharmacokinetic studies indicate that after oral administration, peak plasma concentrations of bismuth occur within 20-30 minutes, with significant absorption into systemic circulation .
Bismuth subcitrate potassium has several scientific uses:
Bismuth subcitrate potassium is a complex coordination compound with variable hydration states. Its empirical formula is most commonly reported as C₁₂H₈BiK₅O₁₄ (anhydrous form; molecular weight 782.67 g/mol) or C₁₂H₁₄BiK₅O₁₇ (hydrated form; molecular weight 836.65 g/mol) [2] [5] [6]. The compound consists of Bi³⁺ ions coordinated with citrate anions (C₆H₄O₇⁷⁻) and potassium counterions in a molar ratio of 1 Bi³⁺ : 2 citrate : 5 K⁺. Bismuth constitutes ~25.6% of the mass, while potassium accounts for ~22.9% [5]. The core structural unit involves bismuth(III) ions bridged by citrate ligands, forming polymeric sheets or 3D networks stabilized by potassium ions [4] [9]. X-ray diffraction (XRD) analyses confirm a semi-crystalline structure with characteristic peaks at 2θ = 28.1°, 32.2°, and 46.7°, indicative of Bi-O coordination polymers [9].
Table 1: Key Molecular Characteristics
Property | Value | Method of Determination |
---|---|---|
Empirical Formula (Anhydrous) | C₁₂H₈BiK₅O₁₄ | Mass spectrometry [2] |
Molecular Weight | 782.67 g/mol | Calculated |
Bismuth Content | 25.6% (w/w) | Elemental analysis [5] |
Primary Crystallinity Peaks | 28.1°, 32.2°, 46.7° (2θ) | XRD [9] |
In aqueous solutions, bismuth subcitrate potassium exists as a colloidal suspension due to the formation of high-molecular-weight polymers. Its solubility is pH-dependent:
At neutral pH, the citrate ligands remain fully deprotonated, stabilizing bismuth ions in solution. Under acidic conditions (pH ≤ 3), protonation of citrate carboxyl groups reduces solubility, triggering aggregation into micron-scale flocculates observed via scanning electron microscopy (SEM) [4] [9]. Rheological studies demonstrate that acidic suspensions develop shear-thinning behavior (apparent shear stress τₐ = 12–15 Pa at pH 2.0), confirming gel-like network formation [9]. This pH-responsive aggregation is critical for gastric applications, where acidic environments promote mucosal adhesion.
Table 2: Solubility and Aggregation Behavior vs. pH
pH | Solubility (mg/mL) | Physical State | Observed Structure |
---|---|---|---|
7.0 | >70 | Clear solution | Dispersed colloids [2] |
5.0 | 30–50 | Opalescent suspension | Incipient aggregates [9] |
3.0 | ~1 | Flocculated precipitate | Micron-scale gels [4] |
Bismuth(III) in subcitrate potassium exhibits trivalent coordination primarily through ionic bonds with carboxylate groups of citrate. X-ray photoelectron spectroscopy (XPS) confirms Bi³⁺ binding energies at 159.2 eV (Bi 4f₇/₂) and 164.5 eV (Bi 4f₅/₂), consistent with Bi–O bonding [4] [9]. Fourier-transform infrared (FT-IR) spectroscopy reveals shifts in carboxylate vibrational modes:
Bismuth Subcitrate vs. Bismuth Subnitrate (BSN)
Bismuth Subcitrate vs. Bismuth Pectin (BP)
Table 3: Comparative Structural and Functional Attributes
Property | Bismuth Subcitrate Potassium | Bismuth Subnitrate | Bismuth Pectin |
---|---|---|---|
Primary Ligand | Citrate (C₆H₄O₇⁷⁻) | Nitrate (NO₃⁻) | Galacturonate (C₆H₈O₆⁻) |
Coordination Mode | Polymeric sheets | Linear Bi–O–Bi chains [3] | Amorphous networks [4] |
pH Sensitivity | High (soluble > pH 5) | Low (insoluble at all pH) | Extreme (gels at pH < 4) [9] |
Key Functional Role | Luminal H. pylori suppression | Luminal agent only | Mucoadhesive delivery [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0